(1-Benzylpiperidin-3-yl)methanamine

Analytical Chemistry Procurement Quality Control

(1-Benzylpiperidin-3-yl)methanamine (CAS 124257-62-1) is a piperidine-based primary amine with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. This compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with a methanamine group, rendering it a versatile building block for medicinal chemistry and organic synthesis.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 124257-62-1
Cat. No. B048373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzylpiperidin-3-yl)methanamine
CAS124257-62-1
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)CN
InChIInChI=1S/C13H20N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
InChIKeyBYNIUBOJBWXZCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzylpiperidin-3-yl)methanamine (CAS 124257-62-1): Chemical Identity and Procurement Specifications


(1-Benzylpiperidin-3-yl)methanamine (CAS 124257-62-1) is a piperidine-based primary amine with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol [1]. This compound features a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with a methanamine group, rendering it a versatile building block for medicinal chemistry and organic synthesis [2]. Commercially, it is typically supplied as a racemic mixture with a purity of ≥95% . Its structural attributes, including a calculated XLogP3 of 1.6 and a topological polar surface area of 29.3 Ų, suggest favorable drug-like properties for research applications [1]. The compound is also referenced under the IUPAC name 1-(phenylmethyl)-3-piperidinemethanamine and the MDL number MFCD05668290 [1].

Why Generic Substitution of (1-Benzylpiperidin-3-yl)methanamine (CAS 124257-62-1) Is Not Advised


The piperidin-3-ylmethanamine scaffold is a privileged structure in drug discovery, yet subtle modifications can drastically alter biological activity and synthetic utility. In this class, compounds cannot be interchanged without risking significant changes in potency and selectivity. For instance, systematic studies on 3-aminomethylpiperidine analogues reveal that the precise position of the basic amine within the central diamine bridge is a critical determinant of both binding selectivity and potency at monoamine transporters [1]. Furthermore, the presence of the N-benzyl group is not inert; it has been shown to profoundly influence pharmacological properties, with simple modifications like the addition of a methyl group to the amine leading to distinct structure-activity relationships (SAR) . Therefore, a specific procurement decision for (1-Benzylpiperidin-3-yl)methanamine is essential, as the specific combination of the N-benzyl substituent and the 3-aminomethyl group provides a unique chemical and biological profile that is not replicated by its close analogues, as detailed in the following evidence.

Quantitative Differentiators for (1-Benzylpiperidin-3-yl)methanamine (CAS 124257-62-1) vs. In-Class Comparators


Vendor-Supplied Purity Benchmarking for Procurement Specifications

Commercially available (1-Benzylpiperidin-3-yl)methanamine is offered with a minimum purity of 95% by multiple vendors, which is a critical specification for its use as a building block in synthetic chemistry . While this is a standard purity grade for this compound class, it serves as a verifiable procurement benchmark against which alternative sources or custom-synthesized material can be compared.

Analytical Chemistry Procurement Quality Control

Differentiation from 4-Aminopiperidine Analogues in Monoamine Transporter Binding

A systematic study of 3-aminomethylpiperidine analogues demonstrates that the position of the basic nitrogen within the piperidine ring is a key determinant of biological activity at the norepinephrine transporter (NET). Compounds based on the 3-aminomethylpiperidine scaffold, of which (1-Benzylpiperidin-3-yl)methanamine is the core structure, showed that modifications to the central bridge diamine moiety (i.e., the relative position of the two basic nitrogen atoms) drastically altered potency and selectivity [1]. While direct quantitative data for the specific compound is not available, the study establishes a class-level inference: moving the aminomethyl group from the 3-position to the 4-position results in a distinct pharmacological profile. This is a critical differentiator for researchers designing selective ligands.

Neuropharmacology Transporter Selectivity Medicinal Chemistry

Role of N-Benzyl Substitution in Modulating Structure-Activity Relationships (SAR)

The N-benzyl group attached to the piperidine ring in (1-Benzylpiperidin-3-yl)methanamine is a key site for chemical modification and plays a significant role in structure-activity relationships (SAR). Analogous compounds, such as 1-(1-benzylpiperidin-3-yl)-N-methylmethanamine, are specifically studied for their distinct SAR profiles, highlighting that even minor modifications like the addition of a methyl group to the exocyclic amine can lead to different biological outcomes . This supports a class-level inference that the N-benzyl substituent in the target compound is a critical structural feature that cannot be arbitrarily altered without potentially losing or altering desired activity.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Recommended Application Scenarios for (1-Benzylpiperidin-3-yl)methanamine (CAS 124257-62-1)


Precursor for Developing Selective Monoamine Transporter Ligands

This compound is ideally suited as a core scaffold or synthetic intermediate in medicinal chemistry programs targeting the development of novel ligands for monoamine transporters, particularly the norepinephrine transporter (NET). As established in Section 3, the 3-aminomethylpiperidine moiety is a critical determinant of selectivity at these targets . Its use is recommended for programs where subtle structural modifications are being explored to fine-tune transporter selectivity and binding kinetics.

Scaffold for Structure-Activity Relationship (SAR) Studies on N-Benzylpiperidines

The compound serves as a key starting material for systematic SAR exploration around the N-benzylpiperidine pharmacophore. As detailed in Section 3, the N-benzyl group is a primary site for functionalization that can profoundly impact biological activity . Procurement is recommended for research groups investigating the effects of N-substituents on receptor binding, enzyme inhibition, or physicochemical properties in lead optimization campaigns.

Validated Building Block for Orthogonal Protection in Complex Syntheses

The compound's synthetic utility is validated by its role in the preparation of orthogonally protected piperidine derivatives. Efficient synthetic procedures have been developed that utilize this or closely related scaffolds to access building blocks with selectively protected amine groups, a crucial requirement in multi-step organic synthesis for pharmaceuticals . This makes it a reliable and documented intermediate for complex molecule construction.

Quality-Controlled Reagent for Academic and Industrial R&D

Given the well-defined vendor specifications for purity (≥95%), this compound is suitable for routine use in academic and industrial research and development laboratories where a consistent, quality-controlled building block is required . This ensures reproducibility in experimental workflows, from small-scale exploratory chemistry to larger pilot studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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